3-Methyl-1-(M-tolyl)cyclobutan-1-amine hcl
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Overview
Description
3-Methyl-1-(M-tolyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C12H18ClN. It is a cyclobutane derivative with a methyl group and a tolyl group attached to the cyclobutane ring. This compound is primarily used in research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(M-tolyl)cyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methylcyclobutanone with M-toluidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(M-tolyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
3-Methyl-1-(M-tolyl)cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(M-tolyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride
- (1r,3r)-3-(3-methylphenyl)cyclobutan-1-amine hydrochloride
Uniqueness
3-Methyl-1-(M-tolyl)cyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H18ClN |
---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
3-methyl-1-(3-methylphenyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-9-4-3-5-11(6-9)12(13)7-10(2)8-12;/h3-6,10H,7-8,13H2,1-2H3;1H |
InChI Key |
BSCXTPWQPKHENH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C2=CC=CC(=C2)C)N.Cl |
Origin of Product |
United States |
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